![molecular formula C13H13NO2S B3099246 3-[(苯磺酰)甲基]苯胺 CAS No. 135294-61-0](/img/structure/B3099246.png)

3-[(苯磺酰)甲基]苯胺

描述

“3-[(Benzenesulfonyl)methyl]aniline” is a chemical compound with the CAS Number: 135294-61-0 . It has a molecular weight of 247.32 . The IUPAC name for this compound is 3-[(phenylsulfonyl)methyl]aniline . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “3-[(Benzenesulfonyl)methyl]aniline” is 1S/C13H13NO2S/c14-12-6-4-5-11(9-12)10-17(15,16)13-7-2-1-3-8-13/h1-9H,10,14H2 . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

The sulfonyl group in “3-[(Benzenesulfonyl)methyl]aniline” makes it highly reactive towards water and other nucleophiles . Sulfonyl chlorides, for instance, contain a good leaving group (Cl), making them highly reactive towards water and other nucleophiles such as ammonia (NH3) .

Physical And Chemical Properties Analysis

“3-[(Benzenesulfonyl)methyl]aniline” is a powder that is stored at room temperature . It has a molecular weight of 247.32 .

科学研究应用

化学结构和键合特性

化合物3-[(苯磺酰)甲基]苯胺,类似于科学研究中研究的类似化合物,表现出独特结构特征,影响其反应性和应用。例如,N-(2-甲基苯基)苯磺酰胺(一种具有结构相似性的化合物)中N-H键的构象与苯胺环上的邻位甲基相反,这会影响其化学性质和反应(Gowda et al., 2008)。

合成和反应性

苯磺酰基与苯胺的反应性值得注意,如苯并-γ-咔啉生物碱的合成所示。例如,1-苯磺酰吲哚-2,3-二羧酸酐与苯胺反应生成氨基甲酰吲哚衍生物,突出了苯磺酰衍生物在复杂有机合成中的潜力(Miki et al., 2007)。

催化应用

涉及苯磺酰化合物的衍生物的中性亚氨基甲基苯磺酸酯配位的Pd(II)配合物在催化中显示出巨大的潜力,特别是在乙烯聚合中。这些配合物突出了苯磺酰衍生物在开发聚合物生产新催化剂中的作用(Deshmukh et al., 2019)。

聚合物科学

在聚合物科学中,通过掺入苯磺酰衍生物可以提高聚合物的溶解性和导电性。例如,用十二烷基苯磺酸共掺杂的聚苯胺表现出改善的溶解性和导电性,这强调了苯磺酰衍生物在改性聚合物性能中的重要性(Yin & Ruckenstein, 2000)。

环境应用

苯磺酸衍生物,包括类似于3-[(苯磺酰)甲基]苯胺的衍生物,已被探索用于环境应用,例如吸附芳香族化合物。此类化合物在活性炭上的吸附特性对于了解其在水净化和污染控制中的潜力至关重要(Faria et al., 2008)。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

The primary target of 3-[(Benzenesulfonyl)methyl]aniline is Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response, particularly in the destruction of pathogens and regulation of inflammation .

Mode of Action

3-[(Benzenesulfonyl)methyl]aniline acts as a competitive inhibitor of hNE . This means it competes with the substrate for the active site of the enzyme, preventing the enzyme from catalyzing its reaction. The compound was found to show moderate inhibitory activity against hNE .

Biochemical Pathways

By inhibiting hNE, it could potentially regulate the inflammatory response and mitigate tissue damage caused by excessive neutrophil activity .

Result of Action

The inhibition of hNE by 3-[(Benzenesulfonyl)methyl]aniline could potentially lead to a decrease in the degradation of extracellular matrix proteins and other important plasma proteins, which are typical targets of hNE . This could result in a modulation of the inflammatory response and potential therapeutic effects in conditions such as Acute Respiratory Distress Syndrome (ARDS) .

属性

IUPAC Name |

3-(benzenesulfonylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c14-12-6-4-5-11(9-12)10-17(15,16)13-7-2-1-3-8-13/h1-9H,10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPCCGVNCORBGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

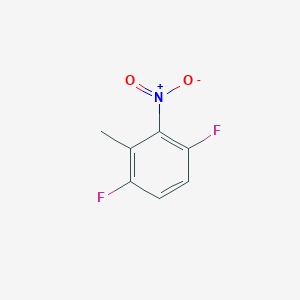

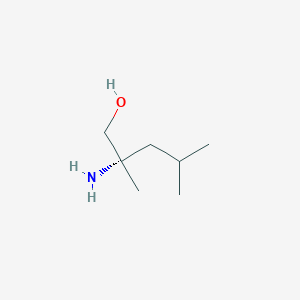

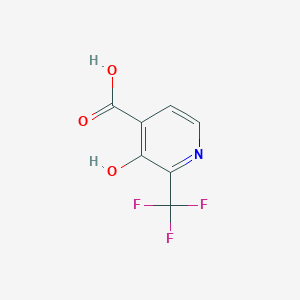

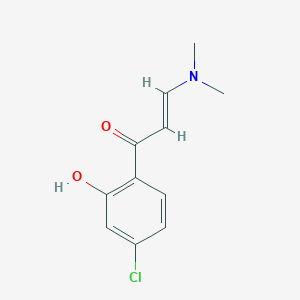

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

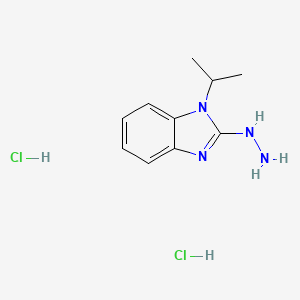

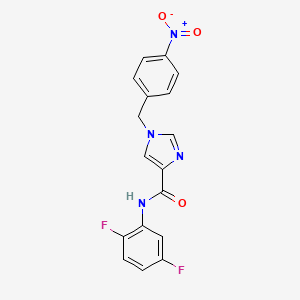

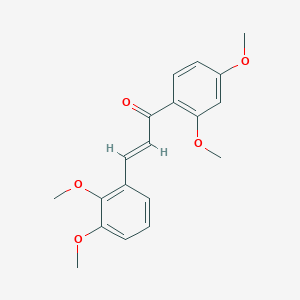

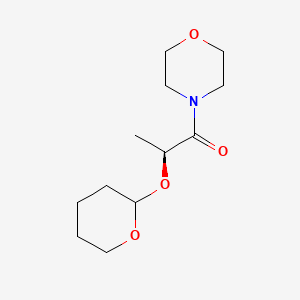

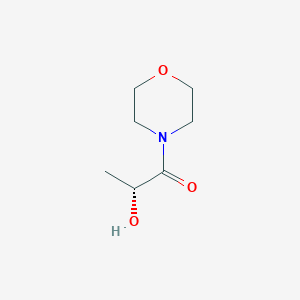

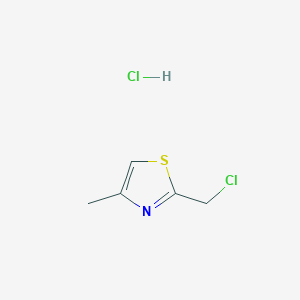

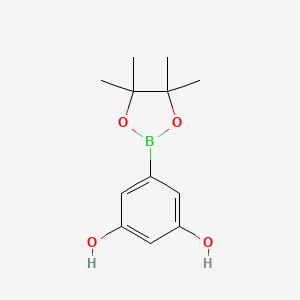

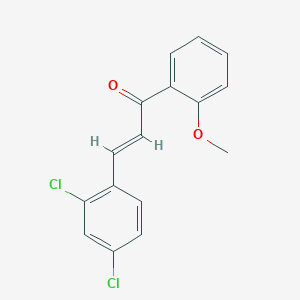

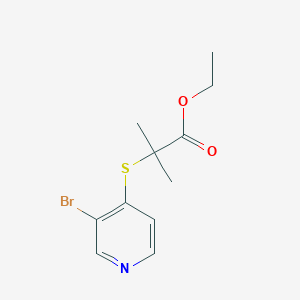

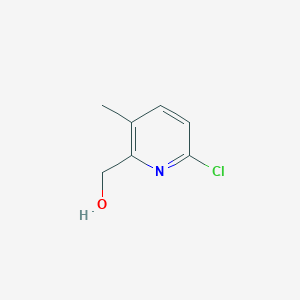

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。